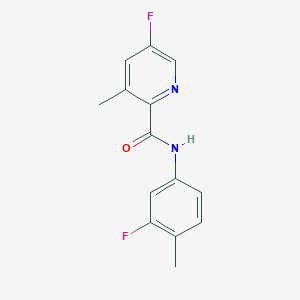

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O/c1-8-3-4-11(6-12(8)16)18-14(19)13-9(2)5-10(15)7-17-13/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOSDFVZKIJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of fluorine atoms and the carboxamide group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, while the carboxamide group facilitates binding to proteins and enzymes. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Key Observations:

- Fluorine Positioning : The target compound’s 5-fluoro group mirrors analogs like Quarfloxin (5-F) and spirocyclic indole derivatives (5-F), which exploit fluorine’s electronegativity for enhanced binding and bioavailability .

- Methyl vs.

- Carboxamide Linkage : The N-(3-fluoro-4-methylphenyl) group contrasts with N-aryl/heteroaryl groups in analogs (e.g., 2,4-difluorophenyl in ), affecting π-π stacking and hydrogen-bonding interactions.

Crystallographic and Conformational Insights

- The spirocyclic indole derivative () adopts an envelope conformation in the thiazolidine ring and a chair conformation in the cyclohexane ring, stabilizing its 3D structure for target binding .

- In contrast, the target compound’s pyridine ring is likely planar, with fluorine and methyl groups influencing dihedral angles and intermolecular interactions (e.g., C—H⋯F bonding as seen in ).

Biological Activity

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Fluorinated Aromatic Rings : The presence of fluorine atoms can enhance lipophilicity and metabolic stability.

- Pyridine Derivative : Pyridine rings are known for their diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds, particularly in inhibiting various cancer cell lines. For instance:

- Inhibition of L1210 Mouse Leukemia Cells : Compounds similar to 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide exhibited potent growth inhibition with IC50 values in the nanomolar range against L1210 cells, suggesting a mechanism involving intracellular release of active metabolites .

Antimicrobial Activity

Fluorinated compounds often show enhanced antimicrobial properties. Research indicates that derivatives containing fluorine atoms can exhibit significant activity against both bacterial and fungal strains.

- Synergistic Effects : Some studies have explored the combination of fluorinated compounds with traditional antibiotics, revealing enhanced efficacy against resistant strains .

The mechanisms through which 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide exerts its biological effects may include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that certain derivatives promote apoptosis in cancer cells, enhancing their therapeutic potential.

Study 1: Anticancer Efficacy

In a controlled study, various analogs of the compound were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications to the structure significantly improved cytotoxicity and induced apoptosis.

| Compound Structure | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| Base Compound | 15 | Moderate |

| Fluorinated Analog 1 | 5 | High |

| Fluorinated Analog 2 | 8 | Moderate |

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of the compound against several pathogens. The findings demonstrated that fluorinated derivatives showed increased effectiveness compared to non-fluorinated counterparts.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

| C. albicans | 15 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.